

Difference between N-linked and C-linked morpholine ketones

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Compound of Interest

Compound Name: *1-(Morpholin-3-yl)propan-2-one hydrochloride*
CAS No.: *1461715-62-7*
Cat. No.: *B1378679*

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Executive Summary

The morpholine heterocycle is a privileged scaffold in drug discovery, prized for its ability to modulate lipophilicity (

), solubility, and metabolic stability.[1] However, the vast majority of morpholine-containing drugs utilize the N-linked architecture (N-alkylation), primarily due to synthetic accessibility.

This guide analyzes the critical divergence between N-linked and the emerging class of C-linked morpholine ketones.[2] While N-linked analogs offer rapid solubility improvements, they suffer from intrinsic metabolic liabilities (N-dealkylation) and limited vector exploration.[1] C-linked morpholines, conversely, present a "blue ocean" of chemical space, offering distinct exit vectors, altered basicity (

shifts), and superior metabolic robustness.

Part 1: Structural & Electronic Fundamentals

The core distinction lies in the connectivity between the morpholine ring and the ketone-bearing scaffold. This change in connectivity fundamentally alters the electronic environment of the nitrogen atom and the geometric projection of the pharmacophore.

The Isomerism

- N-linked (N-substituted): The bond is formed between the morpholine nitrogen (N4) and the carbon skeleton.
 - Electronic State:[\[2\]](#)[\[3\]](#) The nitrogen is a tertiary amine.[\[2\]](#)[\[4\]](#)
 - Geometry: The ring adopts a chair conformation where the N-substituent is typically equatorial to minimize 1,3-diaxial interactions.
- C-linked (C-substituted): The bond is formed between a carbon atom of the morpholine ring (typically C2 or C3) and the scaffold.
 - Electronic State:[\[2\]](#)[\[3\]](#) The nitrogen remains a secondary amine (unless further substituted), significantly altering the
 - Geometry: The "exit vector" of the substituent is shifted by $\sim 60^\circ$ (C2) or $\sim 120^\circ$ (C3) relative to the N-linked analog, allowing the ring to probe different regions of a binding pocket.

Physicochemical Profiling (Basicity & Lipophilicity)

Property	N-linked Morpholine (-morpholino ketone)	C-linked Morpholine (Morpholin-2-yl ketone)	Impact on Drug Design
Amine Type	Tertiary ()	Secondary ()	C-linked offers a H-bond donor (NH).
Basicity ()	~7.4 (Conjugate Acid)	~8.7 (Conjugate Acid)	C-linked is more basic. ^[1] The electron-withdrawing oxygen in N-linked analogs inductively reduces N-basicity more effectively than in C-linked forms where the N is further removed or less substituted.
Lipophilicity	Higher (No H-bond donor)	Lower (Polar NH group)	C-linked analogs are more polar, potentially reducing non-specific binding.
Metabolic Liability	High (N-dealkylation)	Low (Ring oxidation only)	N-linked is a "soft spot" for CYP450 oxidative cleavage. ^[2]

Part 2: Synthetic Architectures

The disparity in prevalence between these two classes is driven by synthesis.^[2] N-linked synthesis is trivial; C-linked synthesis has historically been a bottleneck, though recent photoredox methods have unlocked access.

N-linked Synthesis: The Nucleophilic Pathway

The standard route involves the nucleophilic attack of morpholine on an

-haloketone.[2] This reaction is rapid, scalable, and robust.

- Mechanism:

displacement.[2]

- Reagents: Morpholine,

-Bromoketone, Base (

or

).[1]

- Limitation: Restricted to the N-vector; prone to racemization if the

-carbon is chiral.[2]

C-linked Synthesis: The Radical/Photoredox Pathway

Synthesizing a ketone attached to the C2 position of morpholine requires forming a C(

)-C(

) bond. Traditional cross-coupling is difficult due to

-hydride elimination.[2]

The Modern Solution: Decarboxylative Giese-type addition.[2] Recent advances utilize visible-light photoredox catalysis to generate a radical at the morpholine C2 position (from a carboxylic acid precursor) which then adds to a vinyl ketone.[2]

- Mechanism: Single Electron Transfer (SET) oxidation of a carboxylate

Decarboxylation

-amino radical

Giese addition to Michael acceptor.[2]

- Key Advantage: Allows direct attachment of the morpholine C2 to a ketone chain without protecting group manipulation of the nitrogen.[2]

Part 3: Metabolic Stability & ADME

The N-Dealkylation Liability

In N-linked morpholines, the carbon

to the nitrogen (the linker) is highly susceptible to oxidation by Cytochrome P450 (e.g., CYP3A4).[5]

- Pathway: Hydroxylation of the

-carbon

Carbinolamine intermediate

Collapse to release Morpholine and the Aldehyde/Ketone metabolite.[2]
- Consequence: Rapid clearance and loss of pharmacodynamic activity.[2]

C-linked Stability

In C-linked analogs, the nitrogen is part of the secondary amine system. While N-oxidation or hydroxylation of the ring carbons can occur, the rapid "de-linking" oxidative cleavage is structurally impossible because the linker is a C-C bond, which is metabolically robust.

- Benefit: Significantly extended half-life (

) and improved bioavailability.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Phenacylmorpholine (N-linked)

Standard Nucleophilic Substitution

- Reagents: 2-Bromoacetophenone (1.0 equiv), Morpholine (1.2 equiv),

(2.0 equiv), Acetone (0.5 M).[1]
- Procedure:

- Dissolve 2-Bromoacetophenone in acetone.[2]
- Add

followed by the dropwise addition of morpholine at 0°C.[2]
- Warm to room temperature and stir for 4 hours (Monitor by TLC).
- Filter off inorganic salts and concentrate the filtrate.[2]
- Purification: Flash column chromatography (Hexanes/EtOAc).[1][2]
- Yield: Typically >85%.[2]

Protocol B: Photoredox Synthesis of 4-(Morpholin-2-yl)butan-2-one (C-linked)

Decarboxylative Giese Addition (Adapted from Source 1.1)

- Reagents: N-Boc-morpholine-2-carboxylic acid (1.0 equiv), Methyl Vinyl Ketone (2.0 equiv),

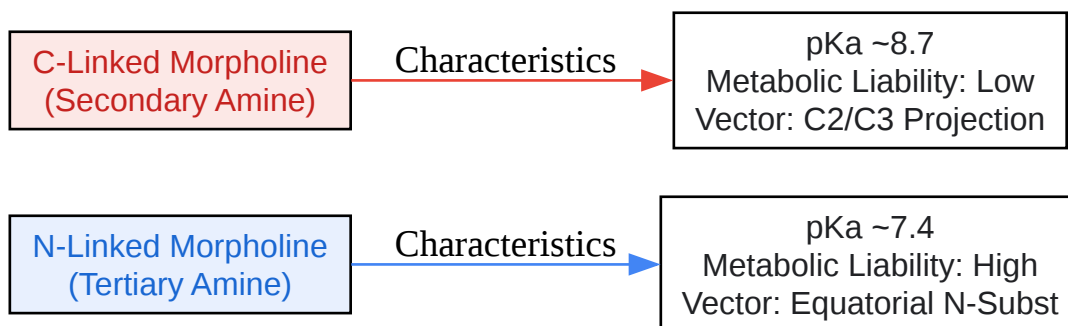
(1 mol%),

(0.5 equiv), DMSO (0.1 M).[1]
- Procedure:
 - Setup: In a glass vial equipped with a stir bar, combine the carboxylic acid, photocatalyst, and base.[1]
 - Degassing: Seal the vial and purge with Nitrogen for 15 minutes.
 - Reaction: Inject degassed DMSO and Methyl Vinyl Ketone. Irradiate with Blue LEDs (450 nm) at room temperature for 24 hours.[2]
 - Workup: Dilute with water, extract with EtOAc (3x).
 - Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) for 1 hour to reveal the free amine.[2]

- Purification: Reverse-phase HPLC or SCX cartridge.
- Yield: Typically 50-70%.^[2]

Part 5: Visualization & Logic

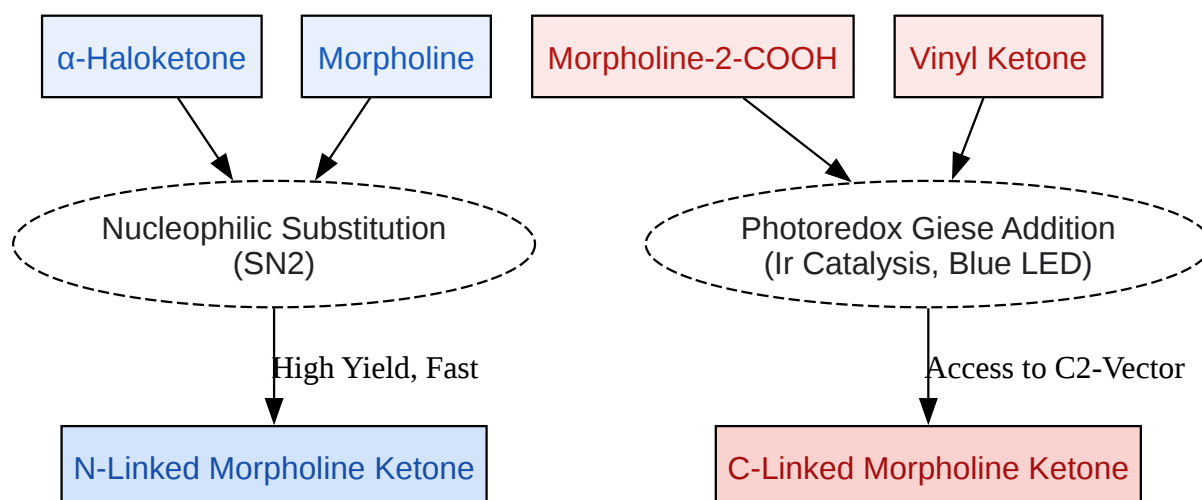
Diagram 1: Structural Divergence & Vectors



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Caption: Comparison of physicochemical properties and structural vectors between N-linked and C-linked morpholine isomers.

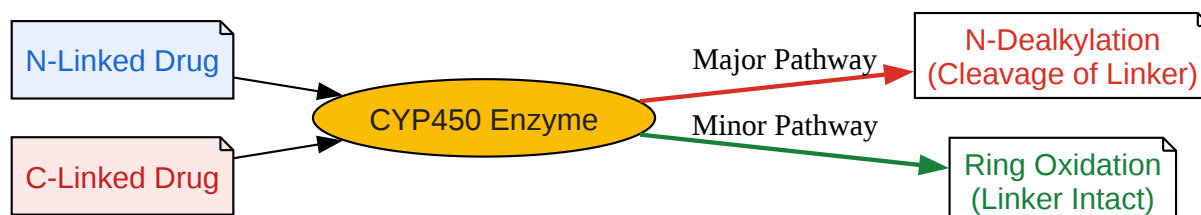
Diagram 2: Synthetic Pathways



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Caption: Divergent synthetic strategies: Classical SN2 for N-linked vs. Modern Photoredox for C-linked analogs.

Diagram 3: Metabolic Fate



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Caption: Metabolic stability contrast. N-linked drugs suffer linker cleavage; C-linked drugs maintain scaffold integrity.

References

- Synthesis of C-Substituted Morpholines via Photoredox Catalysis Source: National Institutes of Health (NIH) / PMC Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine (and related photoredox citations) URL:[[Link](#)]
- Biological Relevance and Synthesis of C-Substituted Morpholines Source: Radboud Repository Title: Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives URL:[[Link](#)]
- SnAP Reagents for C-Substituted Morpholines Source: Organic Syntheses Title: Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines URL:[[Link](#)][1][6]
- Expanding Morpholine Complexity (SCD Concept) Source: Digital Commons @ TMC Title:[2] Expanding Complex Morpholines Using Systematic Chemical Diversity URL:[[Link](#)][1]

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Sources

- [1. scispace.com \[scispace.com\]](https://scispace.com)
- [2. Morpholine | C4H9NO | CID 8083 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [3. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [6. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
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